molecular formula C18H21FN2OS B5968616 3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

Cat. No. B5968616
M. Wt: 332.4 g/mol
InChI Key: NJCZPNRLXVPEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-fluorophenyl)ethyl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as FPEP and has been synthesized using various methods.

Mechanism of Action

FPEP acts as a selective dopamine transporter ligand, which means that it binds specifically to dopamine transporters in the brain. This binding leads to the inhibition of dopamine reuptake, which results in an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is responsible for the potential therapeutic effects of FPEP in various neurological disorders.
Biochemical and Physiological Effects:
FPEP has been shown to increase dopamine levels in the brain, which can lead to various physiological and biochemical effects. These effects include increased motor activity, improved cognitive function, and decreased drug-seeking behavior. However, the exact physiological and biochemical effects of FPEP are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPEP is its selectivity for dopamine transporters, which makes it a potential candidate for treating various neurological disorders. However, one of the limitations of FPEP is its limited availability, which makes it difficult to conduct large-scale studies.

Future Directions

There are several future directions for the study of FPEP. One potential direction is the development of FPEP analogs with improved selectivity and potency. Another direction is the study of FPEP in animal models of neurological disorders to further understand its potential therapeutic effects. Additionally, the use of FPEP as a PET imaging agent for the detection of dopamine transporters in the brain is an area of future research.

Synthesis Methods

The synthesis of FPEP has been reported in various studies. One of the most common methods involves the reaction of 3-fluorophenethylamine with 4-methyl-1,3-thiazol-5-yl-carbonyl chloride in the presence of piperidine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure FPEP.

Scientific Research Applications

FPEP has been studied for its potential applications in the field of neuroscience. It has been shown to act as a selective dopamine transporter ligand, which makes it a potential candidate for treating various neurological disorders such as Parkinson's disease, ADHD, and drug addiction. FPEP has also been studied for its potential use as a PET imaging agent for the detection of dopamine transporters in the brain.

properties

IUPAC Name

[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-13-17(23-12-20-13)18(22)21-9-3-5-15(11-21)8-7-14-4-2-6-16(19)10-14/h2,4,6,10,12,15H,3,5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCZPNRLXVPEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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